REACTION_CXSMILES
|
[C:1]([C:3]1[N:4]([NH:8]C(=O)OC(C)(C)C)[CH:5]=[CH:6][CH:7]=1)#[N:2].O1CCOCC1.[ClH:22].O1CCOCC1.CCOC(C)=O.CCCCCC>C(OCC)C>[ClH:22].[NH2:8][N:4]1[CH:5]=[CH:6][CH:7]=[C:3]1[C:1]#[N:2] |f:2.3,4.5,7.8|
|
Name
|
3L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N(C=CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
820 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermocouple/JKEM thermocontroller, addition funnel and ice water cooling bath
|
Type
|
TEMPERATURE
|
Details
|
maintaining an internal temperature below 5° C
|
Type
|
WAIT
|
Details
|
cloudy and stirring@ room temperature was continued for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
can be misinterpreted as incomplete reaction)
|
Type
|
FILTRATION
|
Details
|
the precipitated solids were collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with ether (1 L)
|
Type
|
CUSTOM
|
Details
|
Drying (vacuum oven@50° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NN1C(=CC=C1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |